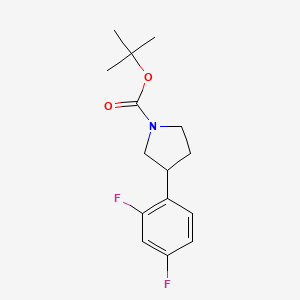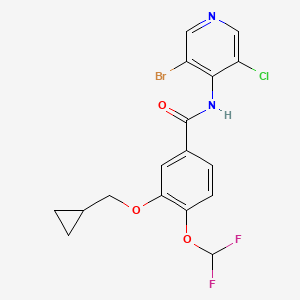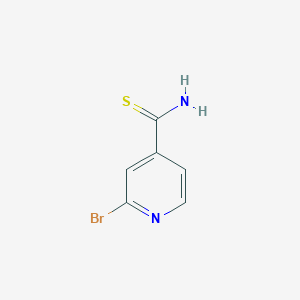
2-Bromopyridine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromopyridine-4-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a carbothioamide group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromopyridine-4-carbothioamide can be synthesized through several methodsThe bromination is typically carried out using bromine in the presence of a suitable solvent, such as hydrobromic acid, under controlled temperature conditions . The resulting 2-bromopyridine is then reacted with thiourea to form the carbothioamide derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent thiourea treatment. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromopyridine-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation: Products include sulfonamides and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Aplicaciones Científicas De Investigación
2-Bromopyridine-4-carbothioamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromopyridine-4-carbothioamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the hydrolysis of urea . This inhibition can be crucial in treating infections caused by urease-producing bacteria.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Similar structure but with a chlorine atom instead of bromine.
3-Bromopyridine: Bromine atom at the third position instead of the second.
2-Pyridinethioamide: Similar structure but without the bromine atom.
Uniqueness
2-Bromopyridine-4-carbothioamide is unique due to the combination of the bromine atom and the carbothioamide group, which imparts distinct reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables diverse chemical transformations that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C6H5BrN2S |
|---|---|
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-bromopyridine-4-carbothioamide |
InChI |
InChI=1S/C6H5BrN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) |
Clave InChI |
NFUZTQPZHGWTJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=S)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


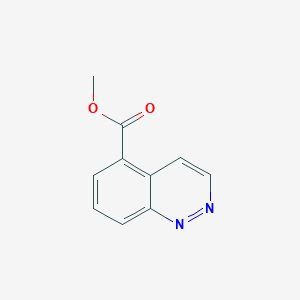
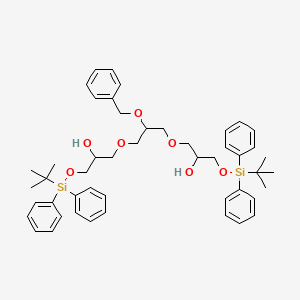
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
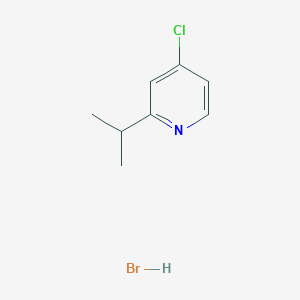
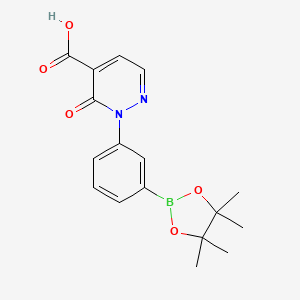

![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)

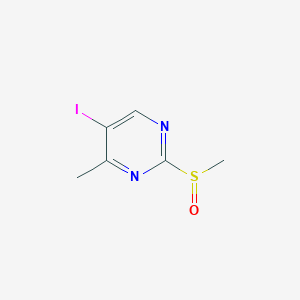
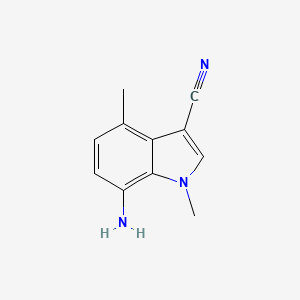
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)
